2-Bromo-4-fluoro-3-methyl-6-nitrophenol
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Overview
Description
2-Bromo-4-fluoro-3-methyl-6-nitrophenol is an organic compound with the molecular formula C7H5BrFNO3. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 2-Bromo-4-fluoro-3-methylphenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methyl-6-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acid Derivatives: From the oxidation of the methyl group.
Substituted Phenols: From substitution reactions involving the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-4-fluoro-3-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-6-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but lacks the fluorine atom.
2-Bromo-4-nitrophenol: Lacks both the fluorine and methyl groups.
4-Fluoro-3-methyl-6-nitrophenol: Lacks the bromine atom.
Uniqueness
2-Bromo-4-fluoro-3-methyl-6-nitrophenol is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-3-methyl-6-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQHNDTUWRNWGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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